molecular formula C25H26N4O2 B3007075 2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 899404-58-1

2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3007075
CAS No.: 899404-58-1
M. Wt: 414.509
InChI Key: FDGUYMVGRSOHBW-UHFFFAOYSA-N
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Description

2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Scientific Research Applications

Competitive Thermal Ene Reaction and Diels–Alder Reactions

Research has shown that thermal reactions of compounds structurally related to "2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" can yield azepine, ene products, and/or pyran derivatives. The reaction outcome depends on the substituents, with electron-withdrawing or donating groups influencing the reaction towards hetero Diels–Alder reactions (Noguchi et al., 2007).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, revealing a tetracyclic system that includes an azepane ring. This analysis aids in understanding the molecular geometry and potential reactivity of such compounds (Toze et al., 2015).

Fluorescent Pyrrolo[2,3-b]pyridines Synthesis

A study describes a method for synthesizing fluorescent pyrrolo[2,3-b]pyridines, including pyrido[2,3-b]azepines, in a one-pot process. These heterocycles are noted for their fluorescence and potential in various applications, demonstrating the utility of the core structure in creating functional molecules (Schramm et al., 2006).

Future Directions

Future research could involve further studying the biological activity of this compound, optimizing its structure for increased potency or selectivity, or investigating its potential uses in pharmaceutical applications .

Properties

IUPAC Name

5-(azepane-1-carbonyl)-6-benzyl-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-18-10-9-15-28-22(18)26-23-20(24(28)30)16-21(25(31)27-13-7-2-3-8-14-27)29(23)17-19-11-5-4-6-12-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGUYMVGRSOHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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